2-bromo-N-(2,6-dimethylphenyl)benzamide
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Overview
Description
2-Bromo-N-(2,6-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H14BrNO and a molecular weight of 304.18 g/mol It is characterized by the presence of a bromine atom attached to a benzamide structure, which is further substituted with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2,6-dimethylphenyl)benzamide typically involves the bromination of N-(2,6-dimethylphenyl)benzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(2,6-dimethylphenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-N-(2,6-dimethylphenyl)benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the benzamide structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
2-Bromo-N-methylbenzamide: Similar in structure but with a methyl group instead of the 2,6-dimethylphenyl group.
2-Bromo-N-phenylbenzamide: Lacks the dimethyl substitution on the phenyl ring.
Uniqueness: 2-Bromo-N-(2,6-dimethylphenyl)benzamide is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-(2,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONQPWFYFWAITH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351810 |
Source
|
Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195383-89-2 |
Source
|
Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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